molecular formula C12H26S B1662011 Hexane, 1,1'-thiobis- CAS No. 6294-31-1

Hexane, 1,1'-thiobis-

Cat. No. B1662011
CAS RN: 6294-31-1
M. Wt: 202.4 g/mol
InChI Key: LHNRHYOMDUJLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Hexane, 1,1’-thiobis- is C12H26S . Its molecular weight is 202.400 . The IUPAC Standard InChI is InChI=1S/C12H26S/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 .


Physical And Chemical Properties Analysis

Hexane, 1,1’-thiobis- is a clear and colorless liquid with a faint, unpleasant odor. Its molecular weight is 202.400 . The density of Hexane, 1,1’-thiobis- is 0.849g/mL at 25°C .

Scientific Research Applications

Pyrolysis and Desulfurization

Hexyl sulfide has been studied for its pyrolysis and desulfurization properties . A detailed reaction network has been proposed for the pyrolysis and desulfurization of hexyl sulfide in the presence or absence of both supercritical water (SCW) and hexadecane . The study establishes the molecular role of water as diluent, hydrogen bond donor, and reductant in the decomposition of hexyl sulfide .

Kinetic Modeling

The kinetic model for hexyl sulfide pyrolysis and its desulfurization has been developed using the Reaction Mechanism Generator (RMG) software . Most of the rate coefficients are derived from quantum chemical calculations . This model can predict the dynamic composition of a particular mixture held under specified reaction conditions .

Hydrogen Source

Water effectively acts as a hydrogen source in the reaction products of hexyl sulfide desulfurization . This presumably assists in sulfur reduction to H2S .

Product Yield Prediction

The kinetic model for hexyl sulfide can predict yields of most major products, either neat or in a hexadecane solvent, both in the presence and absence of SCW . Future work to add molecular weight growth pathways to the model would lead to a more complete mechanism, resulting in improved predictions of product yields .

Sulfur Chemistry in Supercritical Water

Hexyl sulfide decomposition has been used as a model system to describe sulfur chemistry in supercritical water . The accuracy of a desulfurization model requires accurate thermo-chemical and detailed rate information for sulfur compounds .

Chemical Properties

Hexyl sulfide is a semiconducting compound . It has easily tunable electronic, optical, physical, and chemical properties . These properties have attracted scientific research interest for renewable energy applications .

Safety and Hazards

Hexane, 1,1’-thiobis- is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-hexylsulfanylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26S/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRHYOMDUJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064206
Record name Hexane, 1,1'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexane, 1,1'-thiobis-

CAS RN

6294-31-1
Record name Dihexyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6294-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexyl thioether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexane, 1,1'-thiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1,1'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHEXYL THIOETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGW37917VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexane, 1,1'-thiobis-
Reactant of Route 2
Reactant of Route 2
Hexane, 1,1'-thiobis-
Reactant of Route 3
Reactant of Route 3
Hexane, 1,1'-thiobis-
Reactant of Route 4
Reactant of Route 4
Hexane, 1,1'-thiobis-
Reactant of Route 5
Hexane, 1,1'-thiobis-
Reactant of Route 6
Reactant of Route 6
Hexane, 1,1'-thiobis-

Q & A

Q1: What is the molecular formula and weight of hexyl sulfide?

A1: Hexyl sulfide has the molecular formula C12H26S and a molecular weight of 202.42 g/mol.

Q2: How does the structure of hexyl sulfide relate to its solubility?

A2: Hexyl sulfide, with its long alkyl chains, exhibits hydrophobic characteristics, making it poorly soluble in water but readily soluble in organic solvents like toluene, 1,2-dichloroethane, and chloroform. [, , , , , , ]

Q3: Are there spectroscopic techniques used to characterize hexyl sulfide and its interactions?

A3: Yes, researchers have employed various spectroscopic methods such as FT-IR, EXAFS, and NMR spectroscopy to characterize hexyl sulfide and its complexes with metal ions. [, , ]

Q4: What is a key application of hexyl sulfide in hydrometallurgy?

A4: Hexyl sulfide acts as an effective extractant for precious metals like palladium (Pd), platinum (Pt), and gold (Au) from acidic chloride solutions, a process crucial in hydrometallurgy and recycling of spent catalytic converters. [, , , , , , , , , , ]

Q5: How does hexyl sulfide interact with palladium during extraction?

A5: Hexyl sulfide forms a complex with palladium, typically with a Pd:extractant ratio of 1:2. The sulfur atom in hexyl sulfide coordinates with the palladium ion, displacing chloride ions. [, , , ]

Q6: Does the presence of other metals affect palladium extraction with hexyl sulfide?

A6: Yes, the presence of platinum(IV) in the solution can lead to the oxidation of hexyl sulfide to dihexyl sulfoxide, impacting the efficiency of palladium extraction and potentially forming insoluble substances at the interface. [, ]

Q7: What are some alternatives to hexyl sulfide in metal extraction, and how do they compare?

A7: Thiodiglycolamide compounds, tri-n-octylamine, and tri-n-butyl phosphate are among the alternatives to hexyl sulfide for metal extraction. These compounds exhibit varying extraction rates, selectivities, and resistances to oxidation. [, , , ]

Q8: How does hexyl sulfide react with supercritical water?

A8: In supercritical water, hexyl sulfide undergoes a multi-step decomposition process. This involves C-S bond cleavage, water addition, and radical reactions, ultimately yielding products like pentane, carbon monoxide, carbon dioxide, and hydrogen sulfide. [, ]

Q9: What is the role of supercritical water in the decomposition of hexyl sulfide?

A9: Supercritical water acts as a reactant, a solvent, and a catalyst in the decomposition of hexyl sulfide, facilitating the cleavage of C-S bonds and formation of unexpected products. []

Q10: How does hexyl sulfide contribute to fuel instability?

A10: Hexyl sulfide can be oxidized, particularly in the presence of hydroperoxides, leading to the formation of sulfonic acids. These acids are known to contribute to the oxidative instability and deposit formation in middle distillate fuels. []

Q11: Have computational methods been applied to study hexyl sulfide reactions?

A11: Yes, quantum chemical calculations have been used to determine kinetic parameters and support proposed reaction mechanisms for the decomposition of hexyl sulfide in supercritical water. [, ]

Q12: How do structural modifications of sulfide compounds affect their extraction properties?

A12: Studies on sulfide-containing diamides have shown that the length and structure of the carbon chain linking the sulfur atoms can significantly impact the extraction rate and selectivity for palladium. []

Q13: What are some considerations for the safe handling and disposal of hexyl sulfide?

A14: Hexyl sulfide should be handled with appropriate safety measures, including personal protective equipment, to minimize exposure. Disposal should follow local regulations and best practices for chemical waste. []

Q14: How has the research on hexyl sulfide evolved over time?

A15: Initial studies focused on its fundamental properties and reactivity. More recently, research has explored its applications in metal extraction, its behavior in supercritical water, and its role in fuel instability. []

Q15: What are potential future research directions for hexyl sulfide?

A16: Future research could focus on developing more environmentally friendly alternatives to hexyl sulfide for metal extraction, further exploring its degradation pathways, and mitigating its contribution to fuel instability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.